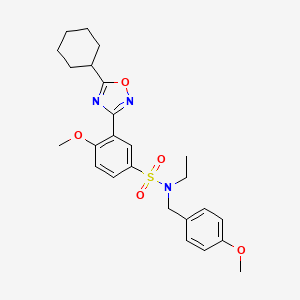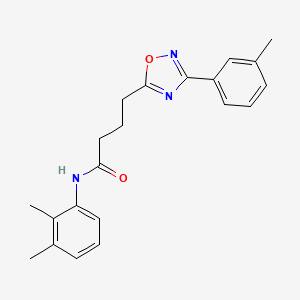
3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(4-fluorophenyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(4-fluorophenyl)propanamide, also known as CPOP, is a chemical compound that has been extensively researched for its potential use in various scientific applications.
Wirkmechanismus
3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(4-fluorophenyl)propanamide works by binding to copper ions and undergoing a change in its fluorescence properties, which can be detected and quantified. In terms of its anti-cancer properties, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells, possibly through the regulation of certain signaling pathways.
Biochemical and Physiological Effects:
This compound has been found to have low toxicity and good biocompatibility, making it a promising candidate for use in biological systems. It has also been shown to have antioxidant properties, which may contribute to its anti-cancer effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(4-fluorophenyl)propanamide in lab experiments is its high sensitivity and selectivity for copper ions, which allows for accurate detection and quantification. However, its use may be limited by its relatively short half-life and potential interference from other metal ions.
Zukünftige Richtungen
There are several potential future directions for research on 3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(4-fluorophenyl)propanamide. One area of interest is its use in developing new diagnostic tools for various diseases, particularly those involving copper dysregulation. Additionally, further investigation into its anti-cancer properties and potential mechanisms of action could lead to the development of new cancer therapies. Finally, there is potential for the development of new fluorescent probes based on the structure of this compound for the detection of other metal ions or biomolecules.
Synthesemethoden
The synthesis of 3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(4-fluorophenyl)propanamide involves the reaction of 4-chlorobenzohydrazide with 4-fluorobenzoyl chloride in the presence of triethylamine and dichloromethane. The resulting product is then treated with 3-chloropropionyl chloride and sodium bicarbonate to obtain this compound.
Wissenschaftliche Forschungsanwendungen
3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(4-fluorophenyl)propanamide has been studied for its potential use as a fluorescent probe for the detection of metal ions, particularly copper ions. It has also been investigated for its anti-cancer properties, with promising results in inhibiting the growth of various cancer cell lines.
Eigenschaften
IUPAC Name |
3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(4-fluorophenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClFN3O2/c18-12-3-1-11(2-4-12)17-21-16(24-22-17)10-9-15(23)20-14-7-5-13(19)6-8-14/h1-8H,9-10H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFJUNBRYJGOXMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NOC(=N2)CCC(=O)NC3=CC=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClFN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

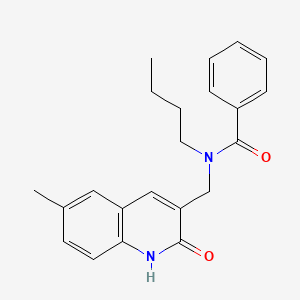
![N-[2-(cyclohex-1-en-1-yl)ethyl]-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7691655.png)



![N-(1,7-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-ethoxybenzamide](/img/structure/B7691669.png)
![N-(1-isobutyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)nicotinamide](/img/structure/B7691670.png)
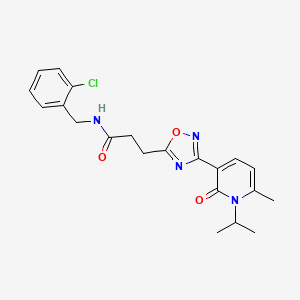
![N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-fluorobenzamide](/img/structure/B7691682.png)
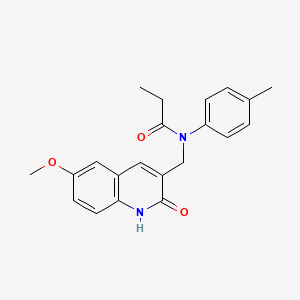
![(Z)-N'-(2-chlorobenzylidene)-2,7-dimethylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7691694.png)
